molecular formula C15H8Cl3NOS B11703757 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11703757
M. Wt: 356.7 g/mol
InChI Key: LTIDIDRGJVLEGT-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of multiple chlorine atoms and a benzothiophene core, which imparts unique chemical and physical properties. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated benzothiophene with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

    Bulk Chlorination: Using industrial-scale chlorination equipment to introduce chlorine atoms efficiently.

    Automated Amidation: Employing automated systems for the amidation reaction to ensure consistent product quality.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is employed in studying the interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,4-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Comparison

Compared to similar compounds, 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide exhibits unique properties due to the presence of the benzothiophene core. This core structure imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. The additional chlorine atoms further enhance its chemical stability and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C15H8Cl3NOS

Molecular Weight

356.7 g/mol

IUPAC Name

3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl3NOS/c16-8-4-1-2-6-10(8)19-15(20)14-13(18)12-9(17)5-3-7-11(12)21-14/h1-7H,(H,19,20)

InChI Key

LTIDIDRGJVLEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)Cl

Origin of Product

United States

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